Ethyl cyclopropanecarbimidate hydrochloride
Overview
Description
Ethyl cyclopropanecarbimidate hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol . It is primarily used in research and development settings, particularly in organic synthesis and biochemistry . This compound is known for its role in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl cyclopropanecarbimidate hydrochloride can be synthesized through the reaction of ethyl cyclopropanecarboxylate with an appropriate amine under acidic conditions. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt . The process can be summarized as follows:
- Ethyl cyclopropanecarboxylate is reacted with an amine.
- Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt.
- The product is purified through recrystallization or other suitable methods.
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: Ethyl cyclopropanecarbimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbimidate group is replaced by other nucleophiles.
Cyclization Reactions: It is involved in cyclization reactions to form heterocyclic compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives.
Common Reagents and Conditions:
Reagents: Common reagents include sodium methoxide (MeONa), butanol (BuOH), and carboxylic acid chlorides.
Major Products:
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These are significant products formed through cyclization reactions involving this compound.
Scientific Research Applications
Ethyl cyclopropanecarbimidate hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a key reagent in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biochemistry: The compound is utilized in the synthesis of biologically active molecules, including antiproliferative and antimicrobial agents.
Pharmacology: It plays a role in the development of new therapeutic agents, such as tyrosine kinase inhibitors and cyclin-dependent kinase inhibitors.
Analytical Chemistry: It is employed in chromatographic methods for the determination of pharmaceutical compounds.
Materials Science: Its crosslinking properties are exploited for bioconjugation and modification of proteins and peptides.
Mechanism of Action
The mechanism of action of ethyl cyclopropanecarbimidate hydrochloride involves its role as a carbodiimide reagent. It activates carboxyl groups to form an O-acylisourea intermediate, which then reacts with primary amines to form amide bonds . This mechanism is crucial for its applications in bioconjugation and organic synthesis .
Comparison with Similar Compounds
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
- N,N’-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
Properties
IUPAC Name |
ethyl cyclopropanecarboximidate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-8-6(7)5-3-4-5;/h5,7H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEMMELRMUVIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601787 | |
Record name | Ethyl cyclopropanecarboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63190-44-3 | |
Record name | Ethyl cyclopropanecarboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl cyclopropanecarboximidate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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